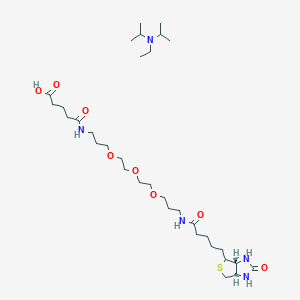
O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA: is a novel biotin derivative that incorporates a hydrophilic 20-atom polyethylene glycol (PEG) spacer between the peptide and biotin. This design significantly improves the solubility of the resultant peptide and reduces steric hindrance between the peptide and biotin, leading to better avidin binding and higher biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The biotin-PEG derivative can be easily incorporated using any standard coupling method as the final step in solid-phase peptide synthesis (SPPS), immediately prior to cleavage of the peptide from the resin . The reaction typically involves the use of N,N-Diisopropylethylamine (DIPEA) as a base to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA involves large-scale SPPS techniques, ensuring high purity and yield. The process is optimized to maintain the integrity of the PEG spacer and the biotin moiety, ensuring the final product’s efficacy and stability .
化学反应分析
Types of Reactions:
Biotinylation: The primary reaction involving O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA is biotinylation, where it reacts with peptides or proteins to attach the biotin moiety.
Substitution Reactions: The compound can undergo substitution reactions where the PEG spacer can be modified or replaced with other functional groups.
Common Reagents and Conditions:
Reagents: DIPEA, N-Hydroxysuccinimide (NHS), and carbodiimides are commonly used in the reactions involving this compound.
Major Products Formed:
Biotinylated Peptides/Proteins: The major products are biotinylated peptides or proteins, which have enhanced solubility and biological activity due to the PEG spacer.
科学研究应用
Chemistry:
Peptide Synthesis: Used in SPPS to improve the solubility and biological activity of peptides.
Bioconjugation: Facilitates the attachment of biotin to various molecules, aiding in the study of molecular interactions.
Biology:
Protein Labeling: Used to label proteins with biotin for detection and purification purposes.
Cell Imaging: Enhances the visualization of cellular components by attaching biotin to specific biomolecules.
Medicine:
Drug Delivery: The PEG spacer improves the pharmacokinetics of biotinylated drugs, enhancing their efficacy and reducing side effects.
Diagnostics: Used in diagnostic assays to detect specific biomolecules with high sensitivity.
Industry:
Biotechnology: Employed in the production of biotinylated enzymes and antibodies for various applications.
Pharmaceuticals: Used in the development of biotinylated drugs and therapeutic agents
作用机制
Mechanism: The compound exerts its effects by facilitating the attachment of biotin to peptides or proteins. The PEG spacer reduces steric hindrance, allowing better interaction with avidin or streptavidin, which are commonly used in biotin-binding assays.
Molecular Targets and Pathways:
相似化合物的比较
- N-Biotinyl-NH-(PEG)11-COOH
- Fmoc-N-amido-dPEG8-acid
- Fmoc-Lys(biotin)-OH
- Fmoc-Glu(biotinyl-PEG)-OH
Uniqueness: O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA stands out due to its 20-atom PEG spacer, which significantly enhances the solubility and reduces steric hindrance compared to other biotin derivatives. This results in better biological activity and more efficient biotinylation .
属性
分子式 |
C33H63N5O8S |
|---|---|
分子量 |
689.9 g/mol |
IUPAC 名称 |
5-[3-[2-[2-[3-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C25H44N4O8S.C8H19N/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33;1-6-9(7(2)3)8(4)5/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34);7-8H,6H2,1-5H3/t19-,20?,24-;/m1./s1 |
InChI 键 |
QHGWMUWTURKJLL-WDWXQTNFSA-N |
手性 SMILES |
CCN(C(C)C)C(C)C.C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
规范 SMILES |
CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















